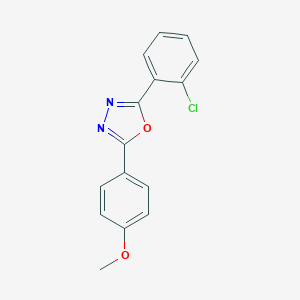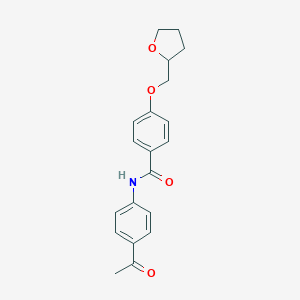
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings, making it a versatile molecule that can be modified for various research purposes. In
科学的研究の応用
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. It has also been used as a building block for the synthesis of other heterocyclic compounds with potential biological activity.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole varies depending on the specific application. As a fluorescent probe for detecting DNA damage, it binds to damaged DNA and emits a fluorescent signal that can be detected. As an inhibitor of protein kinase CK2, it binds to the active site of the enzyme and prevents phosphorylation of its substrates. As a potential anticancer agent, it induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its versatility. It can be modified to target specific biological pathways and can be used in a variety of assays and experiments. However, one limitation is that it may have off-target effects that can complicate interpretation of results. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
将来の方向性
There are many potential future directions for research on 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One direction is to further explore its potential as an anticancer agent, including its ability to target specific cancer types and its efficacy in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成法
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by cyclization with sodium methoxide. These methods have been optimized for high yield and purity and can be scaled up for industrial production.
特性
分子式 |
C15H11ClN2O2 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
InChIキー |
OWORUWVQLYVRFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)